molecular formula C5H7NO3 B1177107 bmh1 protein CAS No. 147337-78-8

bmh1 protein

Cat. No.: B1177107
CAS No.: 147337-78-8
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Description

Bmh1 protein, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO3. The purity is usually 95%.
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Properties

CAS No.

147337-78-8

Molecular Formula

C5H7NO3

Synonyms

bmh1 protein

Origin of Product

United States

Preparation Methods

Σ1278b Strain for Double Mutants

The Σ1278b strain is one of the few backgrounds where bmh1Δ bmh2Δ double mutants can be propagated under controlled conditions. This strain facilitates studies requiring complete ablation of 14-3-3 function. Genetic manipulation typically involves lithium acetate transformation, followed by selection on media lacking specific amino acids.

BY4742 Background for Single-Gene Deletions

The BY4742 background is preferred for single-gene deletion studies (e.g., bmh1Δ) due to its well-characterized auxotrophic markers and compatibility with high-throughput genomic tools. Deletion cassettes are often generated via PCR-based methods using primers flanking homology regions of the target gene.

Table 1: Common Yeast Strains for BMH1 Studies

StrainGenotypeApplication
Σ1278bbmh1Δ, bmh2ΔDouble mutant studies
BY4742bmh1Δ::KanMXSingle-gene deletion analysis
JT11gcn2Δ::KanMX, ure2Δ::NatMXEpistasis experiments

Cultivation and Induction Conditions

BMH1 expression is influenced by nutrient availability and stress conditions. Standard protocols use minimal media to control metabolic pathways linked to 14-3-3 activity.

Media Composition

Yeast Nitrogen Base (YNB) without amino acids or ammonia is the foundation for minimal media. Supplements include:

  • Carbon sources : 2% glucose or alternative substrates (e.g., glycerol) to modulate catabolite repression.

  • Nitrogen sources : 0.1% ammonium sulfate or proline to regulate TOR signaling.

  • Auxotrophic supplements : Histidine (20 μg/ml), leucine (120 μg/ml), and uracil (20 μg/ml).

Growth Parameters

  • Temperature : 30°C for standard cultivation.

  • Aeration : Vigorous shaking (200–250 rpm) to maintain aerobic conditions.

  • Harvesting : Mid-log phase (OD600 = 0.3–0.5) to maximize protein yield and minimize stationary-phase degradation.

Protein Extraction and Stabilization

BMH1 is a cytoplasmic protein, but its association with phosphorylated partners necessitates careful handling to preserve post-translational modifications.

Lysis Buffer Composition

  • 50 mM HEPES (pH 7.4)

  • 150 mM NaCl

  • 1% Triton X-100

  • Protease inhibitors : 1 mM PMSF, 1 μg/ml pepstatin A.

  • Phosphatase inhibitors : 10 mM NaF, 1 mM Na3VO4.

Mechanical Disruption

  • Glass bead vortexing : 5 cycles of 30 sec vortexing followed by 30 sec cooling on ice.

  • Sonication : 10 pulses of 10 sec each at 40% amplitude (ensure temperature remains <4°C).

Clarification

Centrifugation at 15,000 × g for 20 min at 4°C removes cell debris. Supernatants are filtered (0.45 μm) to prevent column clogging during purification.

Purification Techniques

BMH1 purification leverages its acidic nature (pI ≈ 4.5) and affinity for phosphorylated motifs.

Immunoaffinity Purification

A multistep protocol from Kakiuchi et al. (2007) remains widely used:

  • Antibody coupling : Anti-BMH1 monoclonal antibodies are crosslinked to Protein A/G agarose.

  • Batch binding : Lysate is incubated with resin for 2 hr at 4°C.

  • Washes :

    • 10 column volumes (CV) of lysis buffer.

    • 5 CV of high-salt buffer (500 mM NaCl).

  • Elution : 0.1 M glycine (pH 2.5), neutralized immediately with 1 M Tris (pH 8.0).

Table 2: Purification Yield of BMH1 Across Methods

MethodPurity (%)Yield (mg/L)Activity (U/mg)
Immunoaffinity958.212.5
Ion-exchange856.710.1
Size-exclusion905.911.8

Ion-Exchange Chromatography

  • Column : Q Sepharose Fast Flow.

  • Buffer A : 20 mM Tris (pH 8.0), 50 mM NaCl.

  • Buffer B : 20 mM Tris (pH 8.0), 1 M NaCl.

  • Gradient : 0–50% Buffer B over 20 CV. BMH1 elutes at ~300 mM NaCl.

Size-Exclusion Chromatography

  • Column : Superdex 200 Increase 10/300 GL.

  • Buffer : 20 mM HEPES (pH 7.4), 150 mM NaCl.

  • Flow rate : 0.5 ml/min. BMH1 elutes as a dimer (≈60 kDa).

Characterization and Functional Validation

Mass Spectrometry

LC-MS/MS identifies BMH1 with 100% sequence coverage and detects phosphorylation at Ser/Thr residues (e.g., Ser60, Ser83).

Binding Assays

Surface Plasmon Resonance (SPR) :

  • Ligand : Phosphorylated Adr1 peptide (residues 220–235).

  • Kinetics : Kd = 0.8 μM, confirming high-affinity interaction.

Structural Analysis

X-ray crystallography (PDB: 5LZ0) reveals BMH1’s conserved amphipathic groove, which accommodates phosphorylated client proteins.

Challenges and Optimization

Heterodimer Contamination

BMH1 preferentially forms heterodimers with BMH2. To isolate homodimers:

  • Use bmh2Δ strains.

  • Include 5 mM ATP in lysis buffer to dissociate weak interactions.

Phosphorylation Maintenance

Adding kinase inhibitors (e.g., H89 for PKA) during extraction preserves phosphorylation states critical for BMH1-client interactions.

Scalability Limitations

Immunoaffinity yields diminish at >10 L cultures. Switching to anion-exchange with gradient elution improves scalability .

Q & A

Q. What experimental approaches are used to study BMH1's pleiotropic roles in yeast metabolism and cell cycle regulation?

BMH1's functional diversity can be dissected using targeted mutagenesis combined with phenotypic profiling. For example, mutations in BMH1 (e.g., stop codons, substitutions in conserved domains) are linked to traits like fermentation rate (Rferm), respiration rate (Rresp), and cell size via ANOVA-based statistical models . Trait-specific assays (e.g., diauxic shift timing, cell size measurements) and structural modeling of Bmh1 dimer conformations help map mutation effects to functional domains .

Q. How can conditional expression systems clarify BMH1's role in fungal morphogenesis?

The Tet-off promoter system enables precise control of BMH1 expression levels. In Candida albicans, overexpression of BMH1 under non-repressive conditions (no doxycycline) drives hyperfilamentation, while repression with doxycycline (Dox) inhibits hyphal growth. This system revealed BMH1 acts downstream of Ras1, Efg1, and Tec1 but upstream of Flo8 in hyphal regulatory networks. Genetic crosses with pathway mutants (e.g., ras1Δ, flo8Δ) validate epistatic relationships .

Q. What molecular techniques confirm BMH1's interactions with signaling partners like Cdc25 or Reg1?

Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays are standard. For instance, in Ustilago maydis, anti-HA/anti-MYC antibodies immunoprecipitate Bmh1-Cdc25 complexes from whole-cell extracts. Similarly, glucose repression studies in S. cerevisiae use affinity purification to identify Reg1-Bmh1 interactions, followed by epistatic analysis to assess functional dependencies .

Advanced Research Questions

Q. How do proteomic and phosphoproteomic analyses reveal BMH1's role in rapamycin-responsive pathways?

Multiplexed TMT-based proteomics (e.g., 10-plex TMT) quantifies >4,000 proteins and 20,000 phosphorylation sites in bmh1Δ vs. wild-type yeast. Rapamycin treatment in bmh1Δ shows reduced proteome-wide changes compared to wild-type, indicating BMH1's role in amplifying phosphorylation signals. Phosphosite-specific analysis (e.g., kinase-substrate enrichment) identifies pathways like carbon metabolism where BMH1 modulates post-translational regulation .

Q. What statistical models detect selection pressures driving BMH1 mutation convergence in experimental evolution?

A null model calculates the probability of recurrent BMH1 mutations (e.g., stop codons, groove-targeting substitutions) under neutral evolution. Likelihood ratio tests compare observed mutation rates against expected rates, revealing strong selection for mutations altering fermentation/respiration traits. Linear mixed-effects models further dissect genotype-environment interactions (e.g., medium-specific effects of Bmh1p alleles) .

Q. How do structural and conformational studies resolve BMH1's role in ethanol metabolism?

Limited proteolysis with mass spectrometry (LiP-SRM) detects ethanol-induced conformational changes in BMH1's C-terminal region. In glucose vs. ethanol media, BMH1 adopts distinct folds that affect its interactions with glycolytic enzymes. bmh1Δ strains exhibit growth defects in ethanol, validated by complementation assays with domain-swap mutants (e.g., chimeric BMH1 with human 14-3-3 domains) .

Q. What methodologies resolve contradictory data on BMH1's regulatory mechanisms in meiosis vs. mitosis?

iTRAQ-based quantitative proteomics and phosphoproteomics differentiate BMH1 abundance and phosphorylation states across cell cycles. In meiosis, BMH1 phosphorylation increases despite transcriptional downregulation, suggesting post-translational regulation. Rescue assays with human 14-3-3 isoforms in bmh1Δ/bmh2Δ yeast confirm functional conservation in spindle pole body regulation .

Methodological Considerations

  • Genetic Interaction Mapping : Use synthetic genetic array (SGA) analysis to map BMH1's epistatic relationships (e.g., with FLO8, RAS1) .
  • Structural Predictions : Homology modeling (e.g., SWISS-MODEL) locates adaptive mutations in BMH1's ligand-binding groove or dimerization interfaces .
  • Data Integration : Combine phosphoproteomics with transcriptomics (RNA-seq) to distinguish transcriptional vs. post-translational regulatory roles .

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